Thiazole, 4,5-dihydro-2-(3-bromophenyl)-
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Overview
Description
Thiazole, 4,5-dihydro-2-(3-bromophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-(3-bromophenyl)- typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(3-bromophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(3-bromophenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and diverse biological activities.
2,4-Disubstituted Thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit various biological activities.
Thiazolothiazoles: A class of compounds with fused thiazole rings, known for their potential as anticancer agents.
Uniqueness
Thiazole, 4,5-dihydro-2-(3-bromophenyl)- is unique due to the presence of the 3-bromophenyl group, which imparts specific chemical and biological properties. This substitution can enhance its antimicrobial activity and make it a valuable compound for further research and development .
Properties
CAS No. |
96159-85-2 |
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Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |
InChI Key |
OWPRMBKHCKLEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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